molecular formula C7H8BrF2NO B1383712 4-(Aminomethyl)-2,6-difluorophenol hydrobromide CAS No. 2060062-39-5

4-(Aminomethyl)-2,6-difluorophenol hydrobromide

Katalognummer B1383712
CAS-Nummer: 2060062-39-5
Molekulargewicht: 240.05 g/mol
InChI-Schlüssel: RNICADBIAXPMSX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Aminomethyl)phenol hydrobromide is a compound with the linear formula C7H10BrNO . It’s a solid at room temperature and has a molecular weight of 204.07 .


Physical And Chemical Properties Analysis

Physical properties of a compound include characteristics such as mass, color, and volume . Chemical properties describe the characteristic ability of a substance to react to form new substances . Specific physical and chemical properties for “4-(Aminomethyl)-2,6-difluorophenol hydrobromide” are not available in the sources I found.

Wissenschaftliche Forschungsanwendungen

Bioisosteric Analogues of Gamma-Aminobutyric Acid

4-(Aminomethyl)-2,6-difluorophenol hydrobromide has been explored as a potential bioisosteric analogue of gamma-aminobutyric acid (GABA). This exploration is part of a broader investigation into using the 2,6-difluorophenol moiety as a lipophilic bioisostere for a carboxylic acid, thereby increasing the lipophilicity of drug candidates. Compounds derived from this moiety, including 4-(aminomethyl)-2,6-difluorophenol, have shown to inhibit gamma-aminobutyric acid aminotransferase in pig brain, demonstrating their potential relevance in neurological and pharmacological research (Qiu, Stevenson, O'Beirne, & Silverman, 1999).

GABA(C) Receptor Antagonists

In a related study, 4-(Aminomethyl)-2,6-difluorophenol was identified as a competitive and somewhat selective antagonist at ρ1 GABA(C) receptors. This discovery was significant as it represents the first in a novel class of increased lipophilicity GABA(C) receptor antagonists with limited activity at alpha1beta2gamma2 GABA(A) and GABA(B) receptors. Such findings are crucial for the development of new therapeutic agents targeting specific GABA receptor subtypes (Chebib et al., 1999).

Membrane-Protective Activity

Further research has focused on the synthesis of 4-aminomethyl derivatives of 2,6-diisobornylphenol, which demonstrate high membrane-protective and antioxidant activities. These properties are significantly influenced by the structure of the substituent, indicating the potential for these compounds in biomedical applications, particularly in protecting cellular structures against oxidative stress (Buravlev et al., 2017).

Oxidative Polymerization

The oxidative polymerization of 2,6-difluorophenol, a related compound, has been investigated, leading to the formation of crystalline poly(2,6-difluoro-1,4-phenylene oxide). This polymerization, using specific catalysts and oxidizing agents, has resulted in materials with potential applications in various industrial and materials science fields (Ikeda, Tanaka, Uyama, & Kobayashi, 2000).

Wirkmechanismus

The mechanism of action of a compound depends on its structure and the biological system it interacts with . Specific information on the mechanism of action for “4-(Aminomethyl)-2,6-difluorophenol hydrobromide” is not available in the sources I found.

Safety and Hazards

Safety data sheets provide information about the hazards of a chemical and the associated safety precautions . For “4-(Aminomethyl)phenol hydrobromide”, it’s recommended to avoid breathing mist, gas, or vapors and to avoid contact with skin and eyes .

Eigenschaften

IUPAC Name

4-(aminomethyl)-2,6-difluorophenol;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F2NO.BrH/c8-5-1-4(3-10)2-6(9)7(5)11;/h1-2,11H,3,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNICADBIAXPMSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)O)F)CN.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Aminomethyl)-2,6-difluorophenol hydrobromide

CAS RN

2060062-39-5
Record name 4-(aminomethyl)-2,6-difluorophenol hydrobromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Aminomethyl)-2,6-difluorophenol hydrobromide
Reactant of Route 2
4-(Aminomethyl)-2,6-difluorophenol hydrobromide
Reactant of Route 3
Reactant of Route 3
4-(Aminomethyl)-2,6-difluorophenol hydrobromide
Reactant of Route 4
Reactant of Route 4
4-(Aminomethyl)-2,6-difluorophenol hydrobromide
Reactant of Route 5
Reactant of Route 5
4-(Aminomethyl)-2,6-difluorophenol hydrobromide
Reactant of Route 6
Reactant of Route 6
4-(Aminomethyl)-2,6-difluorophenol hydrobromide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.